molecular formula C21H21N3O3S2 B5130647 N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide

N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide

カタログ番号 B5130647
分子量: 427.5 g/mol
InChIキー: BPDOAOMBKPDNBK-JCMHNJIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in cell signaling and act as molecular switches in various cellular processes, including cell migration, proliferation, and differentiation. EHT 1864 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases.

作用機序

EHT 1864 works by inhibiting the activity of Rho GTPases, which are involved in various cellular processes, including cell migration, proliferation, and differentiation. Rho GTPases act as molecular switches, turning on and off various signaling pathways in response to extracellular stimuli. When activated, Rho GTPases stimulate the formation of actin filaments, leading to cytoskeletal rearrangements and changes in cell shape. EHT 1864 binds to the active site of Rho GTPases, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. Studies have shown that EHT 1864 inhibits the migration and invasion of cancer cells, leading to the suppression of tumor growth and metastasis. EHT 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, enhancing their therapeutic efficacy. In addition, EHT 1864 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

実験室実験の利点と制限

EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. EHT 1864 has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, EHT 1864 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Further research is needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on EHT 1864. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its downstream signaling pathways and interactions with other cellular components. Further research is also needed to determine its safety and efficacy in clinical trials, paving the way for its potential use in cancer treatment and other diseases.

合成法

EHT 1864 can be synthesized using a multi-step synthesis method that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of 5-ethyl-2-thiophene carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 5-ethyl-2-thiophene carbohydrazide. The next step involves the reaction of 5-ethyl-2-thiophene carbohydrazide with 4-nitrobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 4-aminobenzenesulfonamide to yield the final product, EHT 1864.

科学的研究の応用

EHT 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the activity of Rho GTPases, leading to the suppression of cancer cell growth and metastasis. Studies have also shown that EHT 1864 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

N-[(Z)-1-[3-(benzenesulfonamido)phenyl]ethylideneamino]-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-18-12-13-20(28-18)21(25)23-22-15(2)16-8-7-9-17(14-16)24-29(26,27)19-10-5-4-6-11-19/h4-14,24H,3H2,1-2H3,(H,23,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOAOMBKPDNBK-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(5-ethylthiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。